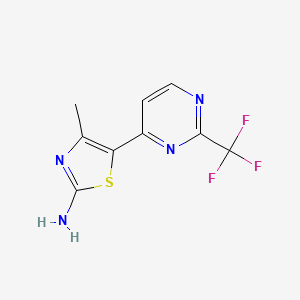
4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine
Descripción general
Descripción
“4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine” is a chemical compound with the molecular formula C5H5F3N2S. It has a molecular weight of 182.17 g/mol . It is part of the thiazole class of organic medicinal compounds .
Synthesis Analysis
Thiazole-based compounds, including “4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine”, are synthesized using various methods. One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . Another method uses ZnO nanoparticles as a catalyst to synthesize thiazole-based Schiff base compounds .Molecular Structure Analysis
The thiazole ring in “4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine” is planar. Its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton is between 7.27 and 8.77 ppm .Chemical Reactions Analysis
Thiazole-based compounds, including “4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine”, have been found to have diverse biological activities. They have been used as starting materials for the synthesis of a wide range of heterocyclic analogues with promising therapeutic roles .Physical And Chemical Properties Analysis
“4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine” is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Aplicaciones Científicas De Investigación
Antibacterial Activity
Thiazole derivatives, including 4-Methyl-5-(2-(trifluoromethyl)pyrimidin-4-yl)thiazol-2-amine , have shown significant potential in antibacterial applications. They can modulate the activity of enzymes involved in metabolism and have demonstrated effectiveness against both Gram-negative and Gram-positive bacteria. For instance, certain thiazole-based compounds have exhibited good activities towards E. coli and S. aureus, comparable to amoxicillin .
Antioxidant Properties
These compounds also exhibit antioxidant activities, which are crucial in protecting cells from oxidative stress. Some thiazole-based Schiff base compounds have displayed better DPPH radical scavenging potency than ascorbic acid, indicating their potential as effective antioxidants .
Antiproliferative Effects
The antiproliferative activity is another important application of thiazole derivatives. They have been studied for their ability to inhibit the growth of cancer cells. In particular, thiazole compounds have been reported to show cytotoxicity against human tumor cell lines, suggesting their use in cancer therapy .
Enzyme Inhibition
Thiazole derivatives can act as inhibitors for various enzymes, such as DNA gyrase B, which is essential for bacterial DNA replication. The binding affinity of these compounds against DNA gyrase B has been found to be significant, indicating their potential as therapeutic agents .
Neuroprotective Effects
The thiazole ring is a key component in many biologically active compounds that exhibit neuroprotective properties. These compounds can play a role in the synthesis of neurotransmitters and support the normal functioning of the nervous system .
Antifungal Applications
Thiazole compounds have been identified as potential antifungal agents. Their ability to disrupt fungal cell growth makes them candidates for the development of new antifungal drugs .
Anti-inflammatory and Analgesic Activities
The anti-inflammatory and analgesic properties of thiazole derivatives make them suitable for the development of new pain relief medications. They have been shown to reduce inflammation and alleviate pain in various models .
Transition Metal Complexation
Thiazole derivatives can complex with transition metals, leading to an increase in the potency of therapeutic compounds. This property is particularly useful in medicinal chemistry for enhancing the effectiveness of drugs .
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by this compound.
Mode of Action
Thiazole compounds are known to interact with their targets in a variety of ways, including donor-acceptor interactions, nucleophilic reactions, and oxidation reactions . These interactions can lead to changes in the physiological systems they enter, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
Thiazole compounds have been found to impact a variety of biochemical pathways, depending on their specific biological activity . For example, thiazole compounds with antimicrobial activity may interfere with bacterial cell wall synthesis, while those with antitumor activity may inhibit cell proliferation or induce apoptosis .
Pharmacokinetics
The compound’s predicted boiling point is 2289±350 °C, and its predicted density is 1466±006 g/cm3 . Its pKa, a measure of acid dissociation constant, is predicted to be 3.55±0.10 , which could influence its absorption and distribution in the body.
Result of Action
Based on the known activities of thiazole compounds, it could potentially lead to a variety of effects, such as reduced inflammation, pain relief, inhibition of microbial growth, or induction of cell death in tumor cells .
Propiedades
IUPAC Name |
4-methyl-5-[2-(trifluoromethyl)pyrimidin-4-yl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4S/c1-4-6(17-8(13)15-4)5-2-3-14-7(16-5)9(10,11)12/h2-3H,1H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQPJXSVVITSFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NC(=NC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



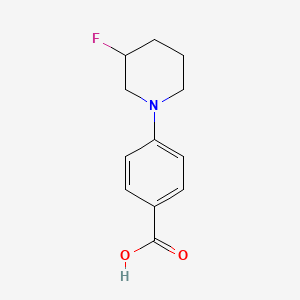

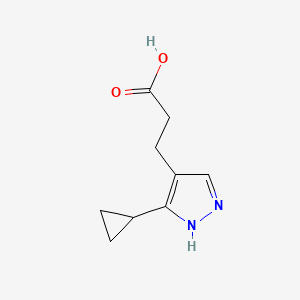
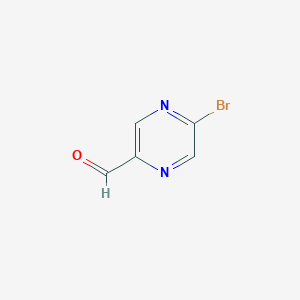
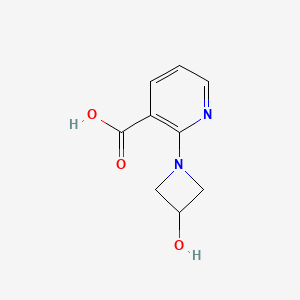

![2-(2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1472432.png)

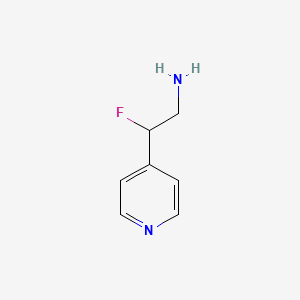

![2-(2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1472439.png)
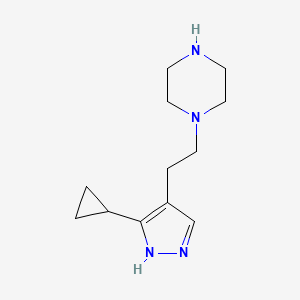
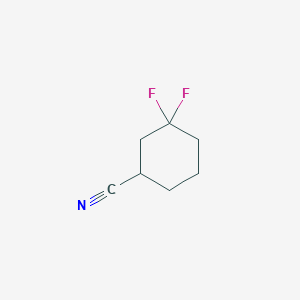
![2-(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1472445.png)